
Taurocholic Acid-d4
Overview
Description
Taurocholic Acid-d4 is a complex organic compound with a unique structure. It is characterized by the presence of multiple hydroxyl groups, a sulfonic acid group, and a tetradeuterio substitution, which makes it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Taurocholic Acid-d4, also known as 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid, primarily targets the Bile salt-activated lipase , Bile acid receptor , and Gastrotropin . These targets play a crucial role in the digestion and absorption of dietary fats.
Mode of Action
This compound acts as a detergent to solubilize fats for absorption and is itself absorbed . It interacts with its targets, facilitating the emulsification of fats, which is a critical step in the digestion and absorption of dietary fats .
Biochemical Pathways
This compound is involved in the bile acid biosynthesis metabolic pathway . It is a taurine-conjugated form of cholic acid, a primary bile acid. The biosynthesis of this compound is significantly increased in certain conditions, such as liver cirrhosis .
Pharmacokinetics
It is known that this compound is absorbed and plays a role in the solubilization of fats for absorption .
Result of Action
The interaction of this compound with its targets results in the emulsification of fats, facilitating their digestion and absorption . In certain conditions, such as liver cirrhosis, this compound is found to promote disease progression by activating hepatic stellate cells via upregulating TLR4 expression .
Biochemical Analysis
Biochemical Properties
Taurocholic Acid-d4 plays a significant role in biochemical reactions. It acts as a detergent to solubilize fats for absorption and is itself absorbed . It is involved in the emulsification of fats . The bile acids analyzed in this study include chenodeoxycholic acid, cholic acid, deoxycholic acid, glycochenodeoxycholic acid, glycocholic acid, glycodeoxycholic acid, glycolithocholic acid, glycoursodeoxycholic acid, lithocholic acid, taurochenodeoxycholic acid, taurocholic acid, taurodeoxycholic acid, taurolithocholic acid, tauroursodeoxycholic acid, ursodeoxycholic acid, and their sulfated metabolites .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It stimulates biliary hyperplasia by activation of 3′,5′-cyclic cyclic adenosine monophosphate (cAMP) signaling, thereby preventing biliary damage . It also increases the expression of alpha smooth muscle actin (α-SMA), type I collagen, and Toll-like receptor 4 (TLR4) in LX-2 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that this compound promotes liver cirrhosis through activating hepatic stellate cells via upregulating TLR4 expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. A simple, sensitive, and specific LC/MS/MS analytical method was developed for the quantitation of bile acids by triple quadrupole (QQQ) mass spectrometry using protein crash (PPT) sample preparation .
Metabolic Pathways
This compound is involved in several metabolic pathways. Pathway analysis showed that this compound biosynthesis increased significantly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taurocholic Acid-d4 involves multiple steps, including the introduction of deuterium atoms, hydroxyl groups, and the sulfonic acid group. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Taurocholic Acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Analytical Chemistry
Quantification of Bile Acids
TCA-d4 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of bile acids in biological samples. The use of TCA-d4 enhances the accuracy and reliability of measurements due to its isotopic similarity to natural bile acids, allowing for effective correction of matrix effects during analysis.
Table 1: Performance Metrics for Bile Acid Quantification Using TCA-d4
Bile Acid | Precursor Ion (m/z) | Retention Time (min) | Calibration Linearity (r²) |
---|---|---|---|
Taurocholic Acid | 514.28 | 2.70 | 0.999312 |
Taurodeoxycholic Acid | 498.28 | 3.46 | 0.998165 |
Glycocholic Acid | 464.28 | 3.06 | 0.998718 |
Taurocholic Acid-d4 | 518.28 | 2.70 | 0.999820 |
This table illustrates the high calibration linearity achieved using TCA-d4 as an internal standard, demonstrating its effectiveness in analytical applications .
Clinical Research
Bile Acid Profiles in Disease States
Recent studies have highlighted the role of bile acids, including TCA, in various metabolic disorders such as Type 2 Diabetes Mellitus (T2DM). Research indicates that altered bile acid profiles can serve as biomarkers for disease states.
Case Study: Bile Acids in Type 2 Diabetes Patients
A study involving patients with and without T2DM showed significant differences in plasma bile acid levels, where taurocholic acid levels were notably lower in T2DM patients compared to healthy controls. The study utilized TCA-d4 for accurate quantification of bile acids, reinforcing its importance in clinical diagnostics .
Table 2: Plasma Bile Acid Levels in T2DM Patients
Bile Acid | Without T2DM (ng/mL) | With T2DM (ng/mL) | p-Value |
---|---|---|---|
Taurocholic Acid | 20.5 (15.0–25.0) | 15.0 (10.0–20.0) | <0.01 |
Glycochenodeoxycholic Acid | 40.5 (30.0–50.0) | 55.0 (45.0–65.0) | <0.001 |
This table summarizes the significant differences in plasma levels of taurocholic acid and other bile acids between the two groups, illustrating the potential of bile acids as biomarkers for metabolic diseases .
Metabolomics Research
In metabolomics, TCA-d4 serves as a critical tool for studying metabolic pathways involving bile acids and their derivatives. Its application allows researchers to trace metabolic changes and understand the role of bile acids in various physiological processes.
Case Study: Metabolic Profiling Using TCA-d4
A comprehensive metabolomic analysis utilized TCA-d4 to investigate the impact of dietary changes on bile acid metabolism in animal models. The results indicated that dietary fat intake significantly altered the composition and concentration of bile acids, emphasizing the role of TCA-d4 in elucidating metabolic responses .
Comparison with Similar Compounds
Similar Compounds:
- 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
- 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoyl]amino]ethanesulfonic acid
Uniqueness: The uniqueness of Taurocholic Acid-d4 lies in its tetradeuterio substitution, which imparts unique properties such as increased stability and altered reactivity compared to similar compounds.
Biological Activity
Taurocholic Acid-d4 (TCA-d4) is a deuterated form of taurocholic acid, a bile acid that plays a crucial role in lipid digestion and absorption. This compound is primarily utilized as an internal standard for the quantification of taurocholic acid in biological samples through techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Understanding the biological activity of TCA-d4 is essential for its applications in metabolic studies and disease diagnostics.
- Chemical Formula : C26H40D4NNaO7S
- Molecular Weight : 518.28 g/mol
- CAS Number : 2410279-93-3
Role in Bile Acid Metabolism
Bile acids, including TCA-d4, are synthesized from cholesterol in the liver and are essential for emulsifying fats and facilitating their absorption in the intestine. TCA-d4, as a taurine-conjugated bile acid, shares similar physiological roles with its non-deuterated counterpart, including:
- Fat Emulsification : Enhances the solubility of dietary fats.
- Nutrient Absorption : Aids in the absorption of fat-soluble vitamins.
- Regulation of Cholesterol Levels : Involved in cholesterol homeostasis through enterohepatic circulation.
Biological Activity and Clinical Implications
Recent studies have highlighted the significance of bile acids, including TCA-d4, in various biological processes beyond digestion. These include:
- Metabolic Regulation : Bile acids act as signaling molecules that influence glucose and lipid metabolism. Changes in bile acid profiles have been associated with metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and obesity .
- Inflammation and Gut Health : Altered levels of bile acids can indicate inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. For instance, TCA levels decrease in patients with Crohn's disease but may increase in those with ulcerative colitis accompanied by hepatobiliary complications .
- Cancer Research : Bile acids have been implicated in cancer development, particularly colorectal cancer. The composition of bile acids can influence tumorigenesis through mechanisms involving gut microbiota interactions and inflammation .
Case Studies
- Study on T2DM Patients : A study found that patients with T2DM exhibited significantly lower plasma levels of taurocholic acid compared to non-diabetic individuals. This suggests a potential role for bile acids as biomarkers for metabolic diseases .
- Inflammatory Bowel Disease (IBD) : Another study indicated that TCA levels are altered in patients with IBD, providing insights into its potential use as a diagnostic tool .
Quantification Methods
Recent advancements in analytical techniques have improved the quantification of bile acids, including TCA-d4. A notable method involves LC-MS/MS, which allows for precise measurement of various bile acids in biological samples . The following table summarizes key findings from relevant studies:
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1/i8D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWWGRHZICKQGZ-VEQOTJGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858425 | |
Record name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252030-90-3 | |
Record name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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